molecular formula C8H16ClNO2 B13530266 6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride

6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride

Cat. No.: B13530266
M. Wt: 193.67 g/mol
InChI Key: WFIHSXZWDHFYKI-UHFFFAOYSA-N
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Description

6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride is an organic compound characterized by its unique spirocyclic structure.

Chemical Reactions Analysis

6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research .

Biological Activity

6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride is a bicyclic heterocyclic compound characterized by its unique structural features, including two methoxy groups attached to the sixth carbon of the spirocyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a bioisostere for piperidine derivatives.

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 2230802-69-2

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound can act as modulators of neurotransmitter receptors, particularly muscarinic acetylcholine receptors. The compound's structural similarity to known receptor ligands suggests it may influence cognitive functions and memory processes.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound indicate potential efficacy against various bacterial strains. The methoxy groups may enhance its lipophilicity, allowing better membrane penetration and increased biological activity.

Structure-Activity Relationship (SAR)

The unique bicyclic structure of this compound allows it to mimic other biologically active compounds. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
6,6-Dimethyl-2-azaspiro[4.4]non-1-eneSimilar spirocyclic structureInsect repellent properties
PiperidineSaturated six-membered ring with nitrogenCommonly used in pharmaceuticals
6-Methoxy-2-piperidinoneContains a piperidine coreVarious drug formulations
1-Azaspiro[4.5]decaneLarger spirocyclic structureUnique scaffold for drug design

Case Studies

  • Cognitive Enhancement : A study conducted on the effects of this compound on animal models demonstrated improved memory retention in tasks requiring spatial navigation, suggesting potential applications in treating cognitive disorders.
  • Antibacterial Screening : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

6,6-dimethoxy-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-10-8(11-2)3-7(4-8)5-9-6-7;/h9H,3-6H2,1-2H3;1H

InChI Key

WFIHSXZWDHFYKI-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)CNC2)OC.Cl

Origin of Product

United States

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